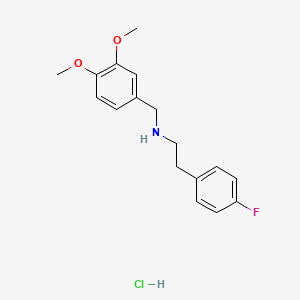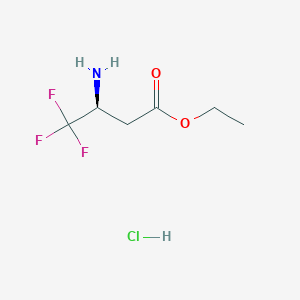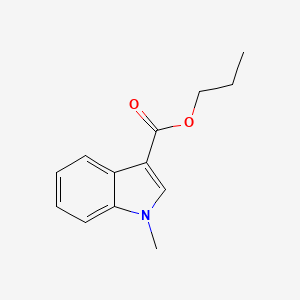
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride, or 4-F-DMBA, is an active pharmaceutical ingredient (API) used in the synthesis of a variety of drugs and other compounds. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 171-173°C. 4-F-DMBA is a highly versatile compound, with applications in medicinal chemistry, drug development, and biochemistry. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Locomotor and Discriminative Stimulus Effects
- Research has examined the effects of various novel synthetic hallucinogenic compounds, including derivatives similar to N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride. These compounds have shown to decrease locomotor activity and produce discriminative stimulus effects similar to traditional hallucinogens (Gatch, Dolan, & Forster, 2017).
Cytochrome P450 Enzyme Involvement
- Studies have identified specific cytochrome P450 enzymes that are involved in the metabolism of similar compounds, which is crucial for understanding drug-drug interactions and potential toxicities (Nielsen et al., 2017).
Neurochemical Pharmacology
- Research has explored the mechanisms of action of psychoactive substituted N-benzylphenethylamines, providing insights into their biochemical pharmacology and potential for hallucinogenic activity (Eshleman et al., 2018).
Analytical Characterization
- Investigations have been conducted on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are crucial for accurate identification and potential forensic applications (Zuba & Sekuła, 2013).
Metabolism in Human Hepatocytes
- The metabolic characteristics of similar compounds have been studied in human hepatocytes, aiding in the understanding of their metabolism and elimination properties, which is essential for screening and detection of abuse (Kim et al., 2019).
Liquid Chromatography-Mass Spectrometry
- High-performance liquid chromatography tandem mass spectrometry methods have been developed for the determination of similar compounds in biological samples, which are critical for clinical toxicology testing (Poklis et al., 2013).
Cardiac Effects in Vitro and in Vivo
- Studies have evaluated the potential cardiotoxicity of related compounds, highlighting the importance of understanding their adverse effects on cardiac health (Yoon et al., 2019).
Metabolic Profile Determination
- The metabolic profile of similar compounds has been determined using liquid chromatography-quadrupole time-of-flight mass spectrometry, providing valuable information for establishing biomarkers in case of ingestion (Seo et al., 2018).
Utilization as a Protecting Group
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group in the synthesis of certain compounds, indicating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Synthesis of Labeled Compounds
- The compound has been involved in the synthesis of specifically labeled compounds like papaverine, demonstrating its role in the creation of labeled substances for research purposes (Ithakissios et al., 1974).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZAFRMJYXYCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














